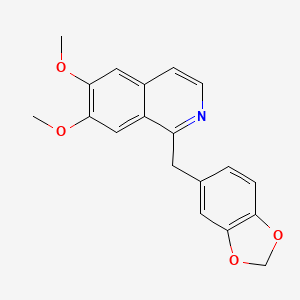
1-(1,3-Benzodioxol-5-ylmethyl)-6,7-dimethoxyisoquinoline
Vue d'ensemble
Description
1-(1,3-Benzodioxol-5-ylmethyl)-6,7-dimethoxyisoquinoline, also known as Aporphine alkaloid, is a naturally occurring compound found in various plant species. This compound has been the subject of extensive research due to its potential therapeutic properties in treating various diseases.
Applications De Recherche Scientifique
Anticancer Activity
1-(1,3-Benzodioxol-5-ylmethyl)-6,7-dimethoxyisoquinoline has been investigated for its anticancer potential. Researchers synthesized a series of related compounds and evaluated their activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines. Notably, two derivatives—3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 —showed promising results, with IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 cells. Further mechanistic studies revealed that compound 20 induced apoptosis in CCRF-CEM cancer cells .
Microtubule-Targeting Agents
The indole nucleus, present in 1-(1,3-Benzodioxol-5-ylmethyl)-6,7-dimethoxyisoquinoline, is a privileged structural motif with diverse biological activities. Microtubules, composed of tubulin proteins, are crucial cellular components and a prime target for anticancer agents. Microtubule-targeting agents disrupt microtubule assembly, leading to mitotic blockade and cell apoptosis. While this compound’s exact mechanism remains to be fully elucidated, its structural features suggest potential interactions with tubulin .
Selective Cytotoxicity
Data indicate that 1-(1,3-Benzodioxol-5-ylmethyl)-6,7-dimethoxyisoquinoline exhibits good selectivity between cancer cells and normal cells, making it an intriguing candidate for further exploration .
Novel Synthesis and Characterization
Researchers have synthesized and characterized novel compounds related to this isoquinoline derivative. For instance, the crystal structure of 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane was established using X-ray crystallography, providing insights into its molecular arrangement .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationships (SAR) of indole-based anticancer molecules is crucial. By analyzing the effects of various substitutions on the growth inhibition of cancer cells, researchers can optimize the compound’s design for better efficacy and selectivity .
Mécanisme D'action
Target of Action
Similar compounds have been found to interact withGlycogen synthase kinase-3 beta and Nitric oxide synthase, inducible . These enzymes play crucial roles in various cellular processes, including cell signaling, immune responses, and regulation of transcription.
Mode of Action
Similar compounds have been found to inhibit the activity of their target enzymes , which can lead to alterations in the cellular processes regulated by these enzymes.
Biochemical Pathways
The inhibition of glycogen synthase kinase-3 beta and nitric oxide synthase, inducible can affect multiple pathways, including those involved in cell growth, inflammation, and immune responses .
Result of Action
The inhibition of target enzymes can lead to alterations in cellular processes, potentially resulting in changes in cell growth, inflammation, and immune responses .
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethoxyisoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-21-17-9-13-5-6-20-15(14(13)10-18(17)22-2)7-12-3-4-16-19(8-12)24-11-23-16/h3-6,8-10H,7,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQMVWIFVMVFCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN=C2CC3=CC4=C(C=C3)OCO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-ylmethyl)-6,7-dimethoxyisoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



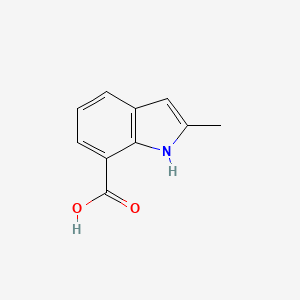
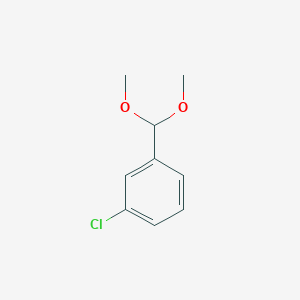
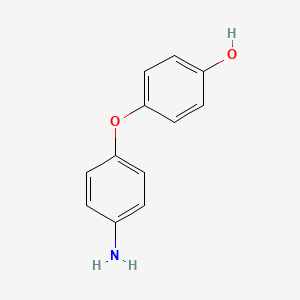

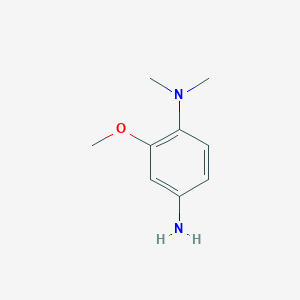
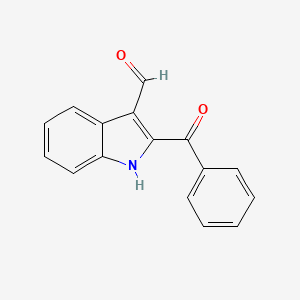

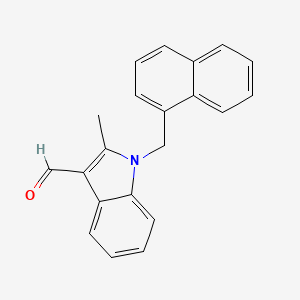
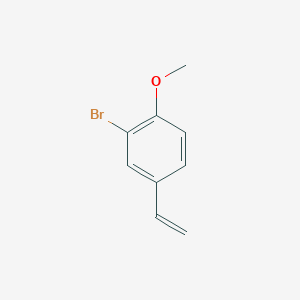
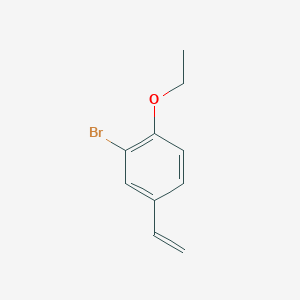
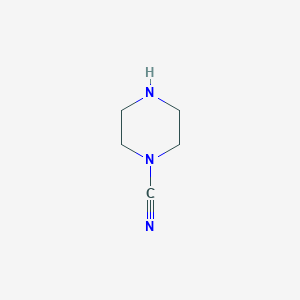
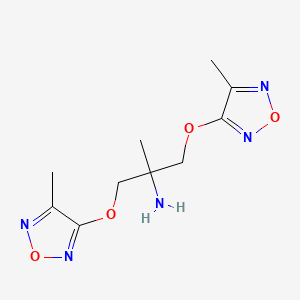
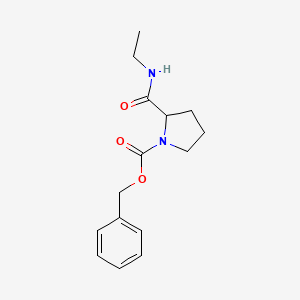
![2-[4-(Tert-butyl)phenoxy]-5-(trifluoromethyl)-phenylamine](/img/structure/B3130116.png)